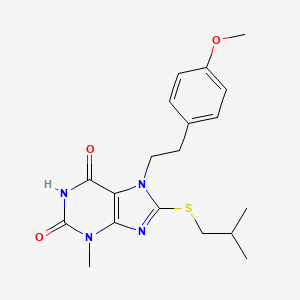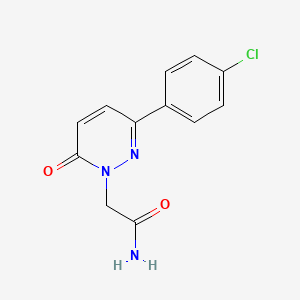
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, 2-chloro-N-arylacetamides were prepared by the reaction of arylamines with chloroacetyl chloride in DMF at room temperature . Another study discussed the synthesis of 2-pyridone compounds, which are important in different areas including biology, natural compounds, dyes, and fluorescent materials .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)acetamide” is available . The compound has a molecular formula of C8H8ClNO and a molecular weight of 169.608 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)acetamide” include a molecular weight of 169.608 . More specific properties such as melting point, boiling point, and others are not found in the search results.Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Ligand-Protein Interactions
- 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide analogs have been studied for their potential in photovoltaic applications, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and effective free energy of electron injection, making them suitable for photovoltaic cells. Additionally, molecular docking studies indicate potential interactions with cyclooxygenase 1 (COX1), suggesting possible biological applications (Mary et al., 2020).
Antibacterial Activity
- Derivatives of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their antibacterial properties. These compounds show moderate to good activity against gram-positive and gram-negative bacteria, with QSAR studies highlighting the role of substituents in enhancing their antibacterial efficacy (Desai et al., 2008).
Synthesis and Biological Assessment
- The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been accomplished, with pharmacological assessments indicating potential therapeutic uses. The synthetic process and the study of pharmacological activity of these compounds highlight their potential in medicinal chemistry (Karpina et al., 2019).
Anticonvulsant and Muscle Relaxant Activities
- Certain derivatives of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. These studies demonstrate promising results in models of epilepsy and muscle relaxation, suggesting potential therapeutic applications (Sharma et al., 2013).
Crystal Structure Analysis
- The crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been analyzed. Such studies are crucial in understanding the molecular interactions and structural properties of these compounds, which can inform their applications in various fields (Narayana et al., 2016).
Analgesic and Anti-Inflammatory Activity
- Research on pyridazinone derivatives, including 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides, has shown significant analgesic and anti-inflammatory activities. These findings suggest potential for developing new therapeutic agents (Doğruer & Şahin, 2003).
Nonlinear Optical Properties
- The nonlinear optical properties of organic crystals including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide have been studied. Such investigations are key to developing new materials for photonic devices like optical switches and modulators (Castro et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It shares structural similarities with 4-chloroacetanilide , which is known to be an impurity present in acetaminophen . Therefore, it might interact with similar targets as acetaminophen, such as cyclooxygenase enzymes.
Mode of Action
Based on its structural similarity to 4-chloroacetanilide , it might inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
If it acts similarly to 4-chloroacetanilide , it might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins.
Result of Action
If it acts similarly to 4-chloroacetanilide , it might lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAKWAGVHNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)


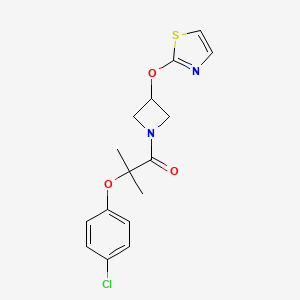
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)
![Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2872247.png)
![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)
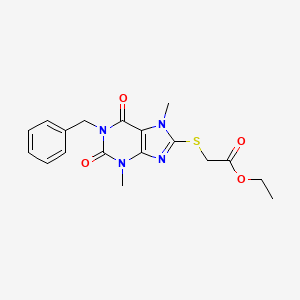
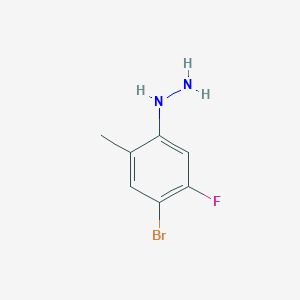

![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)
